3-Fluoro-4-hydroxy-5-methoxybenzaldehyde chemical properties
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde chemical properties
An In-depth Technical Guide to 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde, also known as 5-fluorovanillin, is a fluorinated aromatic aldehyde. It belongs to the class of substituted benzaldehydes, which are pivotal scaffolds in medicinal chemistry and organic synthesis. The presence of three distinct functional groups—aldehyde, hydroxyl, and methoxy—along with a fluorine atom, imparts unique electronic properties and reactivity to the molecule. This makes it a valuable building block for the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The fluorine substitution is of particular interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of lead compounds.
This document provides a comprehensive overview of the known chemical properties, experimental protocols, and safety information for 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
Chemical and Physical Properties
The fundamental properties of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde are summarized below. All quantitative data has been compiled from verified sources.
Compound Identification
| Identifier | Value |
| IUPAC Name | 3-fluoro-4-hydroxy-5-methoxybenzaldehyde[1] |
| Common Name | 5-Fluorovanillin[1] |
| CAS Number | 79418-78-3[1] |
| Molecular Formula | C₈H₇FO₃[1] |
| Molecular Weight | 170.14 g/mol [1] |
| InChI | InChI=1S/C8H7FO3/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-4,11H,1H3[1] |
| InChIKey | OOGOFUKAJDPHDJ-UHFFFAOYSA-N[1] |
| SMILES | COC1=C(C(=CC(=C1)C=O)F)O[1] |
Physical and Spectroscopic Data
| Property | Value / Description |
| Physical State | Pale brown solid / powder[2] |
| Melting Point | 114-118 °C |
| Boiling Point | Data not available |
| pKa | Data not available |
| Solubility | Data not available |
| Mass Spectrometry | GC-MS data available, with major peaks at m/z 170 and 169 corresponding to the molecular ion and [M-H]⁺ respectively[1]. |
| IR Spectroscopy | Vapor phase IR spectra are available for reference[1]. Key stretches are expected for O-H, aromatic C-H, C=O (aldehyde), and C-F bonds. |
| NMR Spectroscopy | ¹⁹F NMR data has been reported[1]. ¹H and ¹³C NMR data would show characteristic shifts for aldehyde, aromatic, and methoxy groups. |
Synthesis and Reactivity
The compound exhibits reactivity characteristic of its functional groups:
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Aldehyde Group : Can undergo oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions with amines to form Schiff bases[2].
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Hydroxyl Group : Can be alkylated or acylated.
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Aromatic Ring : The electron-donating hydroxyl and methoxy groups activate the ring towards electrophilic substitution, while the fluorine atom acts as a deactivator.
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Methoxy Group : Can be cleaved to a hydroxyl group using strong demethylating agents like boron tribromide (BBr₃)[2]. This reaction is particularly useful for creating polyhydroxylated derivatives.
Experimental Protocols
A key reaction involving this compound is the demethylation to form 3-fluoro-4,5-dihydroxybenzaldehyde. This protocol highlights its utility as a precursor to catechol-like structures.
Demethylation of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
This protocol describes the cleavage of the methoxy ether to yield a second hydroxyl group using boron tribromide.
Objective: To synthesize 3-fluoro-4,5-dihydroxybenzaldehyde.
Reagents and Materials:
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3-Fluoro-4-hydroxy-5-methoxybenzaldehyde (1.35 g, 7.94 mmol)
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Boron tribromide (BBr₃) (1.5 mL, 16 mmol)
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Dichloromethane (DCM), anhydrous (100 mL)
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Ice water
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Nitrogen gas supply
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Round-bottom flask with stirring bar
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Septa and needles
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Low-temperature bath (e.g., acetone/dry ice)
Procedure:
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Suspend 3-fluoro-4-hydroxy-5-methoxybenzaldehyde (1.35 g) in anhydrous dichloromethane (100 mL) in a round-bottom flask under a nitrogen atmosphere.[3]
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Cool the suspension to -78 °C using a dry ice/acetone bath.[3]
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Add boron tribromide (1.5 mL) dropwise to the cooled, stirring suspension.[3]
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After the addition is complete, allow the mixture to warm to -30 °C and continue stirring at this temperature for 5 hours.[3]
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Quench the reaction by carefully pouring the mixture into ice water.[3]
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A solid precipitate will form. Collect the solid product by filtration.
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Wash the collected solid with dichloromethane to remove any remaining impurities.[3]
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The resulting product, 3-fluoro-4,5-dihydroxybenzaldehyde, can be dried and used in subsequent steps. The reported yield for this procedure is 89% (1.1 g).[3]
Visualizations of Experimental and Logical Workflows
The following diagrams, generated using DOT language, illustrate key processes related to the use of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde.
Applications in Research and Drug Development
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is primarily used as an intermediate in organic synthesis. While direct biological applications of the compound itself are not widely reported, its derivatives are of significant interest. Research on structurally similar compounds, such as 3-fluoro-4-hydroxybenzaldehyde, has shown that they can be used to synthesize:
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Curcuminoid Analogs : Through aldol condensation with ketones, these analogs have demonstrated cytotoxicity against human ovarian cancer cell lines.[4]
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Hydrazone Derivatives : Formed via condensation with phenylhydrazine derivatives, these molecules have shown potent inhibitory activity against macrophage migration, indicating anti-inflammatory potential.[4]
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Caffeic Acid Phenethyl Amide (CAPA) Analogs : Synthesized via the Wittig reaction, these compounds exhibit cytoprotective activity against peroxides.[4]
The structural elements of 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde suggest its derivatives may possess antioxidant and antimicrobial properties, making it a valuable starting material for exploring new therapeutic agents[2].
Safety and Handling
It is crucial to handle 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde with appropriate safety precautions in a laboratory setting.
GHS Hazard Classification
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1] |
Precautionary Measures
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Prevention : Avoid breathing dust. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1]
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Response :
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IF ON SKIN: Wash with plenty of water.[1]
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IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
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If irritation persists for skin or eyes, or if you feel unwell, seek medical advice.
-
-
Storage : Store in a well-ventilated place. Keep the container tightly closed and store locked up.[1]
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Disposal : Dispose of contents/container to an approved waste disposal plant.
Conclusion
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde is a synthetically versatile fluorinated building block with significant potential for applications in drug discovery and materials science. Its well-defined physical properties and predictable reactivity make it a reliable precursor for creating more complex molecules with desirable biological activities, including anti-cancer and anti-inflammatory properties. Proper adherence to safety and handling protocols is essential when working with this compound. Further research into its synthesis and the biological evaluation of its derivatives will continue to define its role in modern chemical science.
